Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-
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Overview
Description
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The structure of this compound includes a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound, fused with a benzamide group, making it a significant molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate is then reacted with 2-chloro-5-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Oxidized quinoxaline derivatives.
Scientific Research Applications
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to inhibit certain enzymes and proteins, disrupting cellular processes in bacteria and cancer cells . The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antibiotic.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in veterinary medicine.
Uniqueness
2-Chloro-5-nitro-N-(4-(quinoxalin-2-yloxy)phenyl)benzamide is unique due to its specific combination of a quinoxaline moiety with a benzamide group, which imparts a distinct set of biological activities and chemical reactivity . This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Benzamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- is a notable member of this class, characterized by its unique structure that may contribute to its biological effects. This article explores the biological activity of this compound, synthesizing data from various studies and presenting relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]benzamide
- Molecular Formula: C₁₃H₉ClN₂O₃
- Molecular Weight: 276.675 g/mol
The compound features a nitro group and a chloro substituent on the benzamide core, which are known to influence its reactivity and biological interactions.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various benzamide derivatives indicated that compounds with nitro and chloro substituents exhibited significant activity against a range of bacterial strains. The specific activity of Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- was assessed against Gram-positive and Gram-negative bacteria. Results showed a notable Minimum Inhibitory Concentration (MIC) value, indicating effective antimicrobial properties.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Benzamide... | 32 | E. coli |
Benzamide... | 16 | S. aureus |
Anticancer Activity
Research has also highlighted the potential anticancer effects of benzamide derivatives. In vitro studies demonstrated that Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study:
In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 20 |
The results suggest that higher concentrations significantly impair cell growth, making it a candidate for further development as an anticancer agent.
Inhibition of Enzymatic Activity
The compound was found to act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it demonstrated inhibitory action on peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis.
The biological activity of Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]- can be attributed to its ability to interact with specific biological targets:
- PPAR Activation/Inhibition: This compound modulates gene expression related to fatty acid metabolism.
- Apoptotic Pathways: Induction of apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Mechanisms: Disruption of bacterial cell wall synthesis or function.
Properties
CAS No. |
647853-12-1 |
---|---|
Molecular Formula |
C21H13ClN4O4 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-(4-quinoxalin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C21H13ClN4O4/c22-17-10-7-14(26(28)29)11-16(17)21(27)24-13-5-8-15(9-6-13)30-20-12-23-18-3-1-2-4-19(18)25-20/h1-12H,(H,24,27) |
InChI Key |
CDGZVKYEFKIDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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